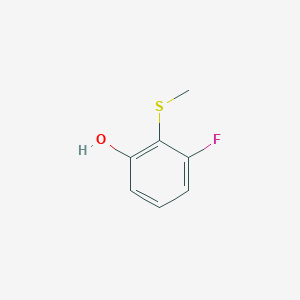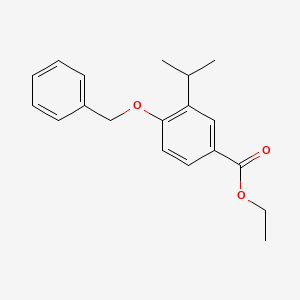![molecular formula C22H41BN2O3Si B14021938 trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane: is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butyl, dimethyl, and dioxaborolan groups contributes to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of the dioxaborolan group: The pyrazole intermediate is then reacted with a boronic acid derivative to introduce the dioxaborolan group.
Attachment of the cyclohexoxy group: The resulting compound is further reacted with a cyclohexanol derivative under suitable conditions to attach the cyclohexoxy group.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The presence of the dioxaborolan group makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the dioxaborolan group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane involves its interaction with specific molecular targets and pathways. The dioxaborolan group, for example, can participate in boron-mediated reactions, while the pyrazole ring can interact with biological targets such as enzymes and receptors. The compound’s overall reactivity is influenced by the presence of the tert-butyl and dimethyl groups, which can modulate its steric and electronic properties.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in having a boronic ester group, but differs in the aromatic ring structure.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Shares the pyrazole and dioxaborolan groups but has a different overall structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains the dioxaborolan group but differs in the phenolic structure.
Uniqueness
trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane is unique due to its combination of functional groups, which imparts specific reactivity and properties. The presence of the cyclohexoxy group, along with the tert-butyl and dimethyl groups, distinguishes it from other similar compounds and makes it suitable for specialized applications in various fields.
属性
分子式 |
C22H41BN2O3Si |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane |
InChI |
InChI=1S/C22H41BN2O3Si/c1-16-19(23-27-21(5,6)22(7,8)28-23)15-24-25(16)17-11-13-18(14-12-17)26-29(9,10)20(2,3)4/h15,17-18H,11-14H2,1-10H3 |
InChI 键 |
QJEHJWSXLKVVSC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



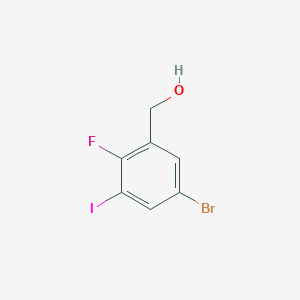

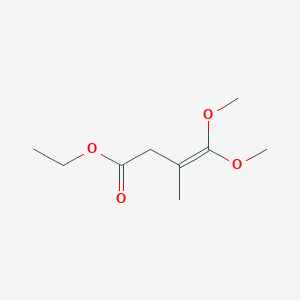
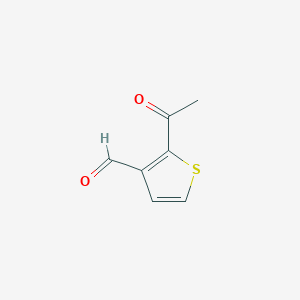

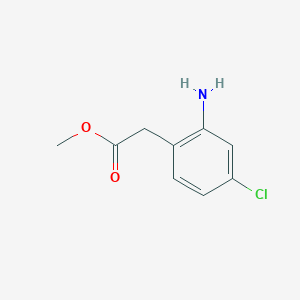
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)

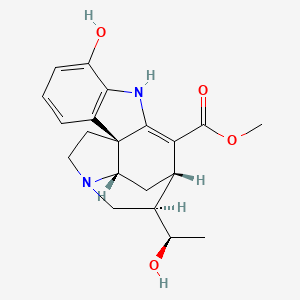
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
